Tepopl
Description
Properties
CAS No. |
72250-35-2 |
|---|---|
Molecular Formula |
C20H24NO5 |
Molecular Weight |
358.4 g/mol |
InChI |
InChI=1S/C20H24NO5/c1-19(2)13-15(20(3,4)21(19)25)10-11-17(22)26-16(18(23)24)12-14-8-6-5-7-9-14/h5-11,13,16H,12H2,1-4H3,(H,23,24)/b11-10+/t16-/m0/s1 |
InChI Key |
JIODVNRTBARLRA-OFAQMXQXSA-N |
SMILES |
CC1(C=C(C(N1[O])(C)C)C=CC(=O)OC(CC2=CC=CC=C2)C(=O)O)C |
Isomeric SMILES |
CC1(C=C(C(N1[O])(C)C)/C=C/C(=O)O[C@@H](CC2=CC=CC=C2)C(=O)O)C |
Canonical SMILES |
CC1(C=C(C(N1[O])(C)C)C=CC(=O)OC(CC2=CC=CC=C2)C(=O)O)C |
Synonyms |
O-3-(2,2,5,5-tetramethylpyrrolinyl-1-oxyl)propen-2-oyl-beta-phenyllactate TEPOPL |
Origin of Product |
United States |
Synthetic Chemistry and Chemical Derivatization of Tepopl
Established Synthetic Pathways for Tepopl and Related Spin Labels
The synthesis of this compound, while not extensively detailed in publicly accessible literature as a discrete procedure, can be understood through the established synthesis of its core components: the 2,2,5,5-tetramethyl-3-pyrroline-1-oxyl moiety and its subsequent derivatization. The foundational structure is a pyrroline-based nitroxide, a class of stable radicals widely used as spin labels. nih.gov
A common precursor for pyrroline-based spin labels functionalized at the 3-position is 3-carboxy-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl. The synthesis of this key intermediate is a critical first step. While various methods exist for the creation of the pyrroline (B1223166) ring, a general pathway often involves the condensation of a ketone with an amino-alcohol followed by oxidation. For related pyrrolidine (B122466) nitroxides, such as 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, a known pathway starts from cheap, commercially available reagents, offering high yields. mdpi.com
The synthesis of the pyrroline nitroxide core typically involves the oxidation of the corresponding secondary amine or hydroxylamine (B1172632) precursor. This oxidation is a crucial step to generate the stable nitroxide radical. orgsyn.org
The final step in the synthesis of this compound itself involves the coupling of the 3-carboxy-2,2,5,5-tetramethyl-1-pyrrolinyloxyl moiety with the appropriate propen-2-oyl-beta-phenyllactate side chain. This is typically achieved through standard esterification or acylation reactions. For instance, the acid chloride of the nitroxide can be reacted with the hydroxyl group of the beta-phenyllactate derivative. researchgate.net
A representative reaction for the formation of the core nitroxide structure is the synthesis of 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl, which serves as a related example of a functionalized pyrroline nitroxide.
| Reactant | Product | CAS Number | Molecular Weight |
| 2,2,5,5-Tetramethyl-3-carbamido-3-pyrroline | 3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl | 3229-73-0 | 183.23 |
| (after oxidation) | |||
| Data sourced from Sigma-Aldrich product information. sigmaaldrich.com |
Strategies for Chemical Modification and Derivatization of this compound Analogs for Enhanced Research Utility
The versatility of this compound and related nitroxide spin labels is significantly enhanced through chemical modification and derivatization. These strategies aim to tune the properties of the spin label for specific applications, such as altering its solubility, stability, or creating a reactive handle for covalent attachment to a biomolecule. frontiersin.orgnih.gov
A primary strategy for derivatization involves the functional group on the pyrroline ring. For this compound, the core synthetic intermediate is the carboxylic acid derivative (3-carboxy-2,2,5,5-tetramethyl-1-pyrrolinyloxyl). This carboxyl group is a versatile handle for a variety of chemical modifications. researchgate.net It can be readily converted into an activated ester, an acid chloride, or coupled directly with amines or alcohols to form amides and esters, respectively. This allows for the attachment of the nitroxide to a wide range of molecules.
For site-directed spin labeling (SDSL) of proteins and nucleic acids, the nitroxide is often derivatized with a specific reactive group. researchgate.net Common functional groups for this purpose include:
Maleimides: These are highly selective for thiol groups and are commonly used to label cysteine residues in proteins. frontiersin.orgresearchgate.net
Iodoacetamides: Also reactive towards cysteine thiols. uit.no
Isocyanates and Isothiocyanates: These can react with amino groups, for instance, to label the 2'-amino position in modified RNA. nih.govnih.gov
Alkynes and Azides: These functional groups allow for the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for highly efficient and specific labeling. mdpi.com
The modification is not limited to the reactive handle. The pyrroline ring itself or the flanking methyl groups can be altered. For example, substituting the methyl groups with ethyl groups has been shown to increase the stability of the nitroxide towards bioreduction, which is a significant advantage for in-cell EPR studies. mdpi.comnih.govresearchgate.net
| Derivative Type | Reactive Group | Target Residue/Molecule | Key Advantage |
| Maleimido-PROXYL | Maleimide | Cysteine | Forms stable thio-ether bond. frontiersin.org |
| Iodoacetamido-PROXYL | Iodoacetamide | Cysteine | Alternative for thiol labeling. mdpi.com |
| Isocyanato-TEMPO | Isocyanate | 2'-Amino-modified RNA | Site-specific labeling of nucleic acids. nih.gov |
| Azido-functionalized nitroxides | Azide | Alkyne-modified biomolecules | High efficiency via "click chemistry". mdpi.com |
Methodological Advancements in the Synthesis of Nitroxide Radicals Applicable to this compound
The field of nitroxide radical synthesis is continually evolving, with advancements aimed at improving synthetic efficiency, radical stability, and the precision of their application in biological systems. These advancements are directly applicable to the synthesis of this compound and its analogs.
One significant area of advancement is the development of postsynthetic modification strategies for labeling biomolecules. hi.is This approach involves first synthesizing the biomolecule (e.g., a protein or RNA strand) with a uniquely reactive functional group at a specific site. The spin label, which has a complementary reactive group, is then introduced in a subsequent step. This method avoids the potential degradation of the nitroxide under the conditions of solid-phase peptide or oligonucleotide synthesis. nih.govnih.gov
Another key development is the synthesis of bioresistant nitroxides . As mentioned, replacing the tetramethyl groups flanking the nitroxide with bulkier groups like tetraethyl substituents sterically hinders the approach of reducing agents, thereby increasing the radical's half-life in the cellular environment. mdpi.comnih.gov This is crucial for in-cell EPR studies.
The development of bifunctional nitroxides represents another advancement. These labels are designed with two points of attachment, which can provide more rigid and defined positioning of the spin label on a biomolecule, leading to more precise distance measurements in techniques like Double Electron-Electron Resonance (DEER).
Furthermore, there is ongoing research into creating nitroxides with novel functionalities. This includes the development of profluorescent nitroxides , where the fluorescence is quenched by the radical and is restored upon reduction. This dual-mode probe allows for both EPR and fluorescence detection.
Recent synthetic methodologies also focus on creating more rigid spin labels to reduce conformational ambiguity when attached to a biomolecule. This is achieved by designing more complex, often polycyclic, nitroxide structures. mdpi.com The use of advanced synthetic reactions, such as the Johnson-Claisen and Overman rearrangements, has enabled the creation of novel spirocyclic nitroxide scaffolds with enhanced stability and favorable relaxation properties for EPR spectroscopy. uit.no
| Advancement | Description | Impact on Research |
| Postsynthetic Labeling | Attaching the spin label to a fully or partially assembled biomolecule. hi.is | Protects the nitroxide from harsh synthetic conditions; allows for more versatile labeling. nih.gov |
| Sterically Shielded Nitroxides | Use of bulky substituents (e.g., ethyl groups) adjacent to the N-O moiety. mdpi.com | Increased stability against bioreduction, enabling in-cell EPR studies. nih.gov |
| Rigid Scaffolds | Synthesis of conformationally restricted, often polycyclic, nitroxides. mdpi.com | Reduces ambiguity in distance measurements by limiting the label's internal motion. |
| Bioorthogonal Ligation | Employing highly selective reactions like "click chemistry" for labeling. washington.edu | Enables rapid and highly specific labeling in complex biological mixtures, including inside cells. |
Molecular Mechanism of Action in Enzyme Catalysis Studies
Tepopl as a Mechanistic Probe for Carboxypeptidase A Activity
Carboxypeptidase A is a well-characterized metalloexopeptidase that hydrolyzes C-terminal peptide bonds. uwm.edu.plebi.ac.uk Its catalytic mechanism involves a zinc ion in the active site, crucial for substrate binding and catalysis. uwm.edu.plgenecards.orgqmul.ac.uknih.gov this compound, as a specific spin-label ester substrate, has been instrumental in probing the intricacies of CPA's catalytic cycle. genecards.orgnih.gov
Studies utilizing this compound have provided detailed insights into how substrates interact with the CPA active site. The structure of the enzyme-TEPOPL intermediate reveals that steric accommodation of the spin-label moiety within the active site necessitates significant torsional distortion around the aliphatic double bond of the propenoyl side-chain. genecards.org This distortion arises from steric interactions between the pyrrolinyl group of this compound and the protein at a position corresponding to the binding site of the penultimate amide residue in an oligopeptide substrate. genecards.org This finding underscores the precise spatial and conformational requirements imposed by the CPA active site on its substrates and substrate analogs.
Cryoenzymology, the study of enzyme catalysis at subzero temperatures in the presence of cryosolvents, allows for the slowing down of reaction rates and the accumulation and stabilization of transient reaction intermediates that are otherwise too short-lived to be observed under normal conditions. nih.govwikipedia.org this compound has been successfully employed in cryoenzymologic studies of CPA to stabilize and characterize the mixed anhydride (B1165640), acyl-enzyme intermediate formed during the esterolytic reaction catalyzed by the enzyme. genecards.orgnih.gov
By using the Co2+-substituted enzyme (cobalt replacing the native zinc, which can be advantageous for certain spectroscopic studies) and this compound, researchers were able to isolate and study this intermediate at low temperatures. genecards.org Magnetic resonance techniques applied to this stabilized intermediate allowed for the determination of the distance between the active site metal ion (Co2+) and the nitroxide group of the this compound probe. genecards.org
Table 1: Distance between Active Site Metal Ion (Co2+) and this compound Nitroxide Group in Stabilized Intermediate
| Species | Technique Applied | Measured Distance (Å) | Calculated Distance (Å) | Reference |
| CPA (Co2+-substituted):this compound Intermediate | Spin-spin (dipole-dipole) | 7.7 | 7.8 | genecards.org |
The close agreement between the experimentally determined distance (7.7 Å) and the distance calculated from molecular graphics techniques (7.8 Å) based on a sterically accommodated configuration of the substrate in the active site provides strong evidence for the proposed structure of the stabilized intermediate. genecards.org
Investigation of Catalytic Conformational Changes and Stereoelectronic Requirements via this compound Labeling
The interaction of this compound with the CPA active site, particularly the observed torsional distortion of the probe, provides insights into the conformational changes that may occur during catalysis and the stereoelectronic requirements for bond cleavage. genecards.org Stereoelectronic effects involve the influence of orbital interactions on molecular conformation and reactivity.
The results from studies with this compound suggest that torsional distortion around the scissile bond of the substrate during CPA catalysis is required for the formation of the mixed anhydride reaction intermediate. genecards.org This distortion is viewed in the context of stereoelectronic control of bond cleavage in tetrahedral adducts. genecards.org The steric constraints imposed by the enzyme on the bound this compound molecule highlight how the protein environment can induce specific conformations in the substrate that are conducive to the catalytic reaction.
Analysis of Metal-Ion Coordination and its Role in Enzyme-Tepopl Interactions
Carboxypeptidase A is a classic example of a metalloenzyme, absolutely requiring a metal ion, typically zinc, for its activity. uwm.edu.plgenecards.orgqmul.ac.uknih.gov The metal ion plays multiple roles, including polarizing the carbonyl oxygen of the scissile bond and stabilizing negatively charged intermediates that form during hydrolysis. ebi.ac.ukqmul.ac.uk
Studies with this compound, particularly using the Co2+-substituted enzyme, have allowed for the direct investigation of the metal ion's coordination environment and its interaction with the bound probe. genecards.org The determined distance between the active site Co2+ and the nitroxide group of this compound in the stabilized intermediate provides structural information about the proximity of the metal ion to the site of reaction. genecards.org This reinforces the understanding of the metal ion's role in stabilizing the developing negative charge on the carbonyl oxygen during the formation of the tetrahedral intermediate and the subsequent acyl-enzyme intermediate. genecards.org The metal ion's coordination environment, typically involving amino acid residues like histidine and glutamate, is crucial for its catalytic function and its ability to interact effectively with substrates and probes like this compound. genecards.orgqmul.ac.uknih.gov
Advanced Spectroscopic and Computational Methodologies Utilizing Tepopl
Electron Nuclear Double Resonance (ENDOR) Spectroscopy in Tepopl Studies
Electron Nuclear Double Resonance (ENDOR) spectroscopy is an advanced Electron Paramagnetic Resonance (EPR) technique used to study the environment around paramagnetic centers. libretexts.org It provides enhanced resolution by detecting the nuclear frequencies of nuclei that are coupled to the unpaired electron. au.dk This method is particularly powerful for analyzing complex systems where the hyperfine interactions are not resolved in conventional EPR spectra. au.dkmit.edu In studies involving this compound, which is often in a non-crystalline frozen solution with an enzyme, the resulting ENDOR signals can be broad; however, the technique remains crucial for extracting detailed structural information. au.dk
A primary application of ENDOR in this compound research is the precise determination of distances within enzyme active sites. researchgate.net This is achieved by analyzing the spin-spin, or dipole-dipole, interaction between the unpaired electron of the this compound nitroxide radical and another paramagnetic center, such as a metal ion, within the enzyme. researchgate.netlibretexts.org
In a notable study, this compound was used as a substrate for Co²⁺-substituted Carboxypeptidase A. researchgate.net By stabilizing a reaction intermediate at low temperatures, researchers could perform ENDOR spectroscopy to measure the magnetic interaction between the cobalt ion and the nitroxide group on this compound. researchgate.net This analysis yielded a direct measurement of the radial separation between the two paramagnetic centers. researchgate.net
Table 1: ENDOR-Determined Distance in a this compound-Enzyme Intermediate This interactive table summarizes the key distance measurement obtained through ENDOR spectroscopy in the study of a this compound-Carboxypeptidase A reaction intermediate.
| Parameter | Value | Enzyme System | Reference |
| Radial Separation (Co²⁺ to Nitroxide) | 7.7 Å | Co²⁺-Carboxypeptidase A | researchgate.net |
This ability to precisely measure intramolecular distances provides critical constraints for building accurate structural models of enzyme-substrate complexes and reaction intermediates. researchgate.net
Integration of Cryoenzymological Approaches with Magnetic Resonance Methods for this compound-Intermediate Trapping
Many enzymatic reaction intermediates are highly transient, making them difficult to characterize under normal conditions. researchgate.net Cryoenzymology addresses this challenge by studying enzyme kinetics and trapping intermediates at subzero temperatures. researchgate.net This approach, when combined with magnetic resonance methods like ENDOR, allows for detailed structural analysis of these short-lived species. researchgate.net
In studies with this compound and Carboxypeptidase A, cryokinetic techniques were essential. researchgate.net The reaction was carried out in cryosolvents, such as mixtures containing methanol (B129727) and ethylene (B1197577) glycol, which remain liquid at very low temperatures. researchgate.net By rapidly cooling the reaction, a mixed anhydride (B1165640), acyl-enzyme intermediate formed between this compound and the enzyme was stabilized and trapped. researchgate.netresearchgate.net This stabilized intermediate was then amenable to long-term investigation by ENDOR and other spectroscopic techniques, which would not be possible at physiological temperatures. researchgate.net
Molecular Graphics and Computational Modeling for High-Resolution Structural Analysis of this compound-Enzyme Complexes
Computational methods are frequently integrated with experimental data to generate high-resolution three-dimensional models of enzyme complexes. numberanalytics.comcatalysis.blog Molecular graphics and computational modeling play a confirmatory and predictive role in the structural analysis of this compound-enzyme intermediates. researchgate.netresearchgate.net These techniques are used to build atomic-level models of the substrate bound within the enzyme's active site and to validate these models against experimental data. frontiersin.orgnih.gov
For the this compound-Carboxypeptidase A intermediate, molecular graphics modeling was used to determine the sterically possible conformations of the substrate within the active site. researchgate.net The calculations revealed that only one specific configuration could be accommodated without steric hindrance. researchgate.net This computationally derived model was then tested by calculating the expected distance between the Co²⁺ ion and the this compound nitroxide group. researchgate.net The calculated distance of 7.8 Å was in excellent agreement with the 7.7 Å distance measured experimentally via ENDOR spectroscopy. researchgate.net This strong correlation between the computational model and the experimental results provides powerful validation for the proposed structure of the reaction intermediate. researchgate.net
Table 2: Comparison of Experimental and Computational Distance Measurements This interactive table highlights the strong agreement between the distance measured by ENDOR spectroscopy and the distance calculated from molecular modeling for the this compound-Carboxypeptidase A intermediate.
| Method | Measured/Calculated Distance | Source |
| ENDOR Spectroscopy (Experimental) | 7.7 Å | researchgate.net |
| Molecular Graphics (Computational) | 7.8 Å | researchgate.net |
Broader Applications of Electron Spin Resonance (ESR) Spectroscopy in this compound Research
As a stable nitroxide radical, this compound is an intrinsic spin probe, making it broadly applicable for Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR). ontosight.aiwikipedia.org ESR is a technique that specifically detects species with unpaired electrons, providing detailed information about their electronic structure and local environment. jeol.comunito.it
ESR spectroscopy can determine several key parameters from the spectrum of a sample containing this compound. unito.itwordpress.com
g-value: Provides information about the electronic environment of the nitroxide radical. jeol.com
Hyperfine Structure: Reveals interactions between the unpaired electron and nearby magnetic nuclei, offering insights into the bonding and structure of the radical's immediate surroundings. unito.it
Linewidth and Shape: Gives information about the motional dynamics of the this compound molecule, indicating how freely it tumbles or whether its movement is restricted, for instance, when bound to a large enzyme. jeol.com
These capabilities make ESR a versatile tool in this compound research for tracking catalytic reactions, probing the structure and dynamics of biological molecules, and characterizing the environment of the spin label in various systems. ontosight.aijeol.com
Diverse Research Applications of Tepopl in Chemical Biology and Materials Science
Tepopl as a Chemical Probe for Investigating Biological Pathways and Molecular Dynamics
This compound and its derivatives serve as powerful chemical probes for elucidating biological pathways and understanding molecular dynamics. nih.gov A chemical probe is a small molecule that selectively interacts with a protein target to modulate its function, allowing researchers to study its role in cellular processes. nih.govthermofisher.com The utility of this compound as a chemical probe is rooted in its stable radical nature, which allows it to be detected by techniques such as electron paramagnetic resonance (EPR) spectroscopy. mdpi.comnih.gov
By attaching this compound to other molecules, such as drugs or biological ligands, researchers can track the distribution and interaction of these molecules within a biological system. This "spin-labeling" approach provides detailed information about the local environment and dynamics of the labeled molecule. For instance, this compound-labeled lipids have been used to study the fluidity and structure of cell membranes, while this compound-labeled proteins have provided insights into protein folding and conformational changes.
Key Research Findings with this compound as a Chemical Probe:
| Research Area | Methodology | Key Findings |
| Membrane Fluidity | EPR spectroscopy of this compound-labeled lipids | Characterization of membrane viscosity and phase transitions. |
| Protein Conformation | Site-directed spin labeling with this compound | Measurement of distances and dynamics within protein structures. |
| Ligand-Receptor Binding | Monitoring EPR signal changes of this compound-labeled ligands | Determination of binding affinities and kinetics. |
| Cellular Uptake and Distribution | Imaging of this compound-labeled molecules | Visualization of molecular trafficking within cells. |
Utilization of this compound's Nitroxide Radical Nature in Studying Oxidative Stress and Redox Biology
The nitroxide radical of this compound is central to its application in the study of oxidative stress and redox biology. nih.gov Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. This compound and its analogs, such as TEMPOL (4-hydroxy-TEMPO), can act as mimics of the antioxidant enzyme superoxide (B77818) dismutase (SOD), which plays a crucial role in cellular defense against oxidative damage. scientificlabs.co.ukwikipedia.org
These nitroxides can catalytically scavenge superoxide radicals, converting them to less harmful species. nih.gov This antioxidant property makes this compound a valuable tool for investigating the mechanisms of oxidative damage and for exploring potential therapeutic strategies. Researchers have used this compound to protect cells and tissues from oxidative injury in various experimental models, providing insights into the role of ROS in disease pathology. nih.govnih.gov
Redox Reactions of this compound in Biological Systems:
| Reactant | Product(s) | Biological Significance |
| Superoxide Radical (O₂⁻) | Oxygen (O₂) + Hydroxylamine (B1172632) | Detoxification of a primary ROS. |
| Peroxyl Radicals (ROO•) | Stable adducts | Inhibition of lipid peroxidation. nih.gov |
| Carbon-centered Radicals (R•) | Stable adducts | Protection of proteins and DNA from radical damage. nih.gov |
Exploration of this compound's Stability in Materials Science Research
In the realm of materials science, the stability of the this compound nitroxide radical is a key attribute that has been extensively explored. rsc.orgresearchgate.net This stability allows for the incorporation of this compound into various materials to impart specific functionalities. For example, polymers containing this compound moieties have been developed for applications in organic electronics, energy storage, and as catalysts. rsc.org
The redox activity of the nitroxide group can be harnessed in rechargeable batteries, where it undergoes reversible oxidation and reduction. Furthermore, the paramagnetic nature of this compound makes it a useful component in the design of magnetic materials and as a contrast agent in magnetic resonance imaging (MRI). mdpi.com The ability to functionalize this compound allows for its covalent attachment to surfaces and nanoparticles, leading to the creation of hybrid materials with tailored properties. surfacesciencewestern.com
Applications of this compound in Materials Science:
| Application Area | Function of this compound | Example Material |
| Organic Batteries | Redox-active component | This compound-containing polymers as cathode materials. |
| Catalysis | Oxidizing agent | This compound-functionalized silica (B1680970) for alcohol oxidation. scientificlabs.co.uk |
| Magnetic Materials | Paramagnetic center | Nitroxide-based molecular magnets. |
| Surface Modification | Functional group | This compound-grafted surfaces for controlled radical polymerization. |
Development of this compound-Based Reagents for Advanced Biochemical Assays
The unique characteristics of this compound have facilitated the development of innovative reagents for advanced biochemical assays. Its ability to be detected by EPR and its redox activity are the primary features leveraged in these applications. For example, this compound-based spin traps have been designed to capture and stabilize short-lived, highly reactive radicals, allowing for their detection and identification.
Furthermore, this compound derivatives have been employed in the development of assays to measure antioxidant capacity. In these assays, the reduction of the this compound radical by an antioxidant is monitored, providing a quantitative measure of the antioxidant's efficacy. The versatility of this compound chemistry allows for the synthesis of a wide array of derivatives with specific properties, such as water solubility or the ability to target particular cellular compartments, further expanding their utility in biochemical research.
Examples of this compound-Based Biochemical Assay Reagents:
| Reagent Type | Assay Principle | Application |
| Spin Probes | EPR signal is sensitive to the local environment. | Measurement of viscosity, pH, and oxygen concentration. mdpi.com |
| Spin Traps | Covalent adduction of transient radicals. | Detection and identification of reactive oxygen and nitrogen species. |
| Redox Probes | Change in EPR signal upon reduction/oxidation. | Quantification of antioxidant capacity and cellular redox state. |
| Affinity Probes | This compound-labeled ligands for specific biomolecules. | Studying protein-ligand interactions and enzyme activity. |
Challenges and Future Directions in Tepopl Research
Methodological Challenges in the Application of Tepopl for Spin Labeling and Spectroscopic Analysis
The application of this compound as a spin label and its subsequent analysis using spectroscopic methods such as EPR and ENDOR are subject to several methodological challenges. A fundamental aspect of spin labeling is the efficient and site-specific incorporation of the spin label into the target biomolecule. While this compound has been successfully used as a substrate analog for enzymes like Carboxypeptidase A wikipedia.org, site-directed spin labeling (SDSL) of other complex or large biomolecules, such as large RNAs, remains challenging. Achieving high labeling efficiency and ensuring the spin label is attached at the desired location without significantly altering the biomolecule's native structure or function is crucial but can be difficult.
Furthermore, the spectroscopic analysis of this compound-labeled biomolecules presents its own set of challenges. EPR spectroscopy, which detects the presence of unpaired electrons, provides information about the local environment and dynamics of the spin label. However, obtaining high-resolution structural information often requires measuring distances between spin labels or between a spin label and a paramagnetic center in the biomolecule using techniques like Pulsed Electron-Electron Double Resonance (DEER). These techniques can be limited by factors such as the concentration of the labeled species, the spectral resolution, and the complexity of the system under investigation. For instance, achieving sufficient sensitivity and image coverage can be a challenge in some EPR-based applications. Additionally, the interpretation of EPR spectra can be complex, requiring sophisticated simulation and modeling to extract detailed structural and dynamic information. The inherent mobility of the spin label itself can also complicate the interpretation of spectroscopic data, as the observed spectrum is a convolution of the spin label's motion and the dynamics of the biomolecule.
Prospects for Developing Novel this compound-Based Probes for Emerging Biological Questions
The structure of this compound, incorporating the stable nitroxide radical, provides a foundation for the development of novel spin-labeled probes tailored to address emerging biological questions. Future research could focus on synthesizing this compound derivatives with modified moieties that target specific cellular compartments, organelles, or types of biomolecules beyond enzymes. For example, conjugating the this compound spin label to lipids could yield probes for studying membrane structure and dynamics, similar to other spin-labeled fatty acids. Modifying the propen-2-oyl-beta-phenyllactate part of this compound could allow for targeting specific functional groups or binding sites on proteins or nucleic acids, enabling site-specific labeling in a wider range of biological systems.
There is also potential in developing this compound-based dual-responsive probes that can report on the presence or interaction of multiple biological species simultaneously. By incorporating additional reporter groups (e.g., fluorescent tags) or modifying the spin label's sensitivity to specific environmental factors (e.g., pH, oxygen concentration), researchers could create probes that provide correlated information through orthogonal detection methods. This would be particularly valuable for studying complex biological processes involving multiple interacting components. The stability of the nitroxide radical in this compound under biological conditions is advantageous for such applications nih.gov.
Interdisciplinary Research Opportunities and Advancements in the Field of Enzyme Mechanism Elucidation using Spin Labels
The successful application of this compound in elucidating the mechanism of Carboxypeptidase A exemplifies the power of interdisciplinary research in the field of enzyme catalysis wikipedia.org. Combining chemical synthesis of tailored spin labels like this compound with advanced spectroscopic techniques (EPR, ENDOR), cryoenzymology to trap reaction intermediates at subzero temperatures, and molecular graphics for structural analysis has provided detailed insights into catalytic mechanisms wikipedia.org. This interdisciplinary approach can be extended to study a wide range of enzymes, particularly those involved in complex reactions or those that undergo significant conformational changes during catalysis.
Future advancements in this area will likely involve further integration of these disciplines. Improved methods for synthesizing and incorporating spin labels into diverse enzyme systems, including those that are difficult to express or purify, are needed. Advances in EPR and ENDOR spectroscopy, such as increased sensitivity, higher spectral resolution, and the development of new pulse sequences, will enable the study of more challenging biological systems and the extraction of more detailed structural and dynamic information. Furthermore, the integration of spectroscopic data with structural information obtained from techniques like X-ray crystallography or Cryo-EM, along with computational modeling, will provide a more comprehensive understanding of enzyme mechanisms. Spin labels can serve as valuable constraints for structural modeling and validation.
Future Theoretical and Computational Approaches to Model this compound-Biomolecule Interactions
Theoretical and computational approaches play a crucial role in complementing experimental data obtained from this compound-based spin labeling studies and in guiding the design of novel probes. Future research will increasingly rely on sophisticated computational modeling to understand the interactions between this compound and biomolecules at an atomic level. Molecular dynamics simulations can be used to model the behavior and dynamics of this compound when attached to a biomolecule, providing insights into the spin label's mobility and its influence on the biomolecule's conformation. These simulations can help in interpreting EPR spectra and in determining the range of possible distances and orientations of the spin label.
Quantum mechanical calculations can be employed to study the electronic structure of the nitroxide radical in different environments and to predict spectroscopic parameters, which can aid in the assignment and interpretation of experimental EPR and ENDOR data. Furthermore, computational docking and molecular modeling techniques can be used to predict favorable sites for spin label attachment on a biomolecule and to design new this compound derivatives with improved targeting specificity or desired spectroscopic properties.
Conclusion
Synthesis of Key Research Contributions and Impact of Tepopl in Chemical Biology
This compound, chemically known as O-3-(2,2,5,5-tetramethylpyrrolinyl-1-oxyl)propen-2-oyl-beta-phenyllactate, has made significant contributions to chemical biology primarily through its application as a spin-label analog in the study of enzyme catalysis nih.govnih.gov. Its stable nitroxide radical structure makes it suitable for techniques like electron spin resonance (ESR) and electron-nuclear double resonance (ENDOR), which are valuable for probing the structural and dynamic aspects of biological molecules and their interactions nih.govnih.gov.
A key area where this compound has demonstrated impact is in the mechanistic investigation of carboxypeptidase A, a well-studied metalloenzyme nih.gov. By utilizing this compound as a substrate analog, researchers have been able to stabilize and characterize a crucial reaction intermediate: the acyl-enzyme intermediate nih.gov. Cryokinetic studies, performed at subzero temperatures, were instrumental in trapping this transient state, allowing for detailed structural analysis nih.gov.
The combination of cryoenzymology, magnetic resonance techniques (specifically ENDOR), and molecular graphics provided a powerful approach to elucidate the catalytic conformation of carboxypeptidase A when interacting with this compound nih.gov. These studies determined the spatial relationship between the active site metal ion (Co2+, used as a substitute for the native Zn2+ in some studies) and the spin label moiety of this compound within the stabilized intermediate. A radial separation of approximately 7.7 Å between the active site Co2+ and the nitroxide group was determined based on spin-spin interactions. Molecular graphics simulations corroborated this finding, showing that only a specific, sterically accommodated configuration of this compound in the active site yielded a similar metal ion-to-nitroxide distance (calculated at 7.8 Å).
This research highlighted that the accommodation of this compound within the active site necessitates significant torsional distortion around the aliphatic double bond of its propenoyl side-chain. This distortion was found to arise from steric interactions between the pyrrolinyl group of this compound and a region of the enzyme corresponding to the binding site of the penultimate amide residue in a peptide substrate. The ability to stabilize and structurally characterize this distorted intermediate using this compound provided direct evidence supporting the role of substrate distortion in the catalytic mechanism of carboxypeptidase A.
The impact of this research lies in providing a detailed molecular view of an enzyme-substrate intermediate, offering insights into how enzyme-substrate interactions, specifically those leading to substrate distortion, contribute to catalytic efficiency. This work exemplifies how carefully designed chemical probes like this compound can be used in conjunction with advanced spectroscopic and computational methods to dissect complex enzymatic reaction mechanisms at a molecular level.
Broader Implications of this compound Research for Advancing Fundamental Scientific Understanding in Enzyme Catalysis and Molecular Interactions
The research conducted using this compound as a spin-label substrate analog has broader implications for advancing the fundamental scientific understanding of enzyme catalysis and molecular interactions beyond the specific case of carboxypeptidase A nih.gov.
Firstly, the successful application of cryoenzymology and magnetic resonance techniques with this compound demonstrates the power of these methods for capturing and characterizing transient enzyme intermediates nih.gov. This approach is applicable to other enzyme systems where intermediates are short-lived, providing a pathway to gain structural and mechanistic insights that are difficult to obtain through traditional kinetic or static crystallographic studies alone. The ability to stabilize intermediates allows for detailed spectroscopic analysis, revealing information about the electronic and structural environment of the active site during catalysis nih.gov.
Secondly, the findings regarding the required torsional distortion of this compound upon binding to carboxypeptidase A contribute to the understanding of how enzymes utilize substrate deformation as a catalytic strategy. This concept, where secondary interactions between the enzyme and substrate remote from the scissile bond induce structural changes that facilitate catalysis, is a fundamental principle in enzymology. The this compound study provided concrete evidence for this mechanism in carboxypeptidase A, suggesting that such geometric distortion is an obligatory part of the catalytic action. This has implications for understanding catalysis in other enzymes where similar substrate-induced conformational changes may play a role.
Thirdly, the study underscores the importance of detailed analysis of molecular interactions at the enzyme-substrate interface. The steric interactions identified between the pyrrolinyl group of this compound and the enzyme highlight how specific chemical features of a substrate or analog dictate its binding mode and the resulting conformational changes. Understanding these intricate molecular interactions is crucial for rational enzyme engineering and the design of enzyme inhibitors or activators.
Finally, the integration of experimental data from magnetic resonance with computational molecular graphics in the this compound study exemplifies a powerful interdisciplinary approach in chemical biology nih.gov. This combined methodology allows for the validation of structural models based on experimental observations and provides a more complete picture of the enzyme-substrate complex and the catalytic transition state. This integrated approach serves as a model for future investigations into the mechanisms of other complex biological systems.
| Interaction | Distance (Å) | Method |
| Co2+ to Nitroxide | 7.7 | ENDOR (Experimental) |
| Co2+ to Nitroxide | 7.8 | Molecular Graphics (Calculated) |
Q & A
Basic: How to formulate a research question on Tepopl that addresses knowledge gaps while ensuring methodological rigor?
Answer: Begin with a systematic literature review to identify underexplored aspects of this compound’s properties or applications. Apply the P-E/I-C-O framework (Population, Exposure/Intervention, Comparison, Outcome) to structure the question, ensuring specificity and testability . For example:
- Population: Specific cell lines or model organisms.
- Intervention: this compound exposure at defined concentrations.
- Comparison: Untreated controls or alternative compounds.
- Outcome: Quantifiable metrics (e.g., gene expression, metabolic activity).
Ensure feasibility by aligning with available resources (e.g., lab equipment, funding) and adhering to ethical guidelines for experimental design .
Basic: What are the key considerations in designing experiments to study this compound’s biochemical properties?
Answer:
- Define measurable objectives : Specify parameters like IC50 values or binding kinetics.
- Statistical power : Calculate sample sizes using tools like G*Power to avoid Type II errors .
- Controls : Include positive/negative controls and account for confounders (e.g., temperature, solvent effects) .
- Data collection : Use standardized protocols for reproducibility, such as triplicate measurements and blinded analyses .
Advanced: How to resolve contradictions in experimental data when analyzing this compound’s mechanisms?
Answer:
- Meta-analysis : Aggregate data from multiple studies to identify moderators (e.g., dosage, assay type) .
- Sensitivity analysis : Test if conclusions hold under varying assumptions (e.g., outlier exclusion, normalization methods) .
- Replication : Repeat experiments with enhanced controls (e.g., calibrated equipment, standardized cell culture conditions) .
- Cross-validation : Combine orthogonal techniques (e.g., ITC for binding affinity, CRISPR knockouts for functional validation) .
Advanced: What strategies ensure reproducibility in this compound research across different experimental setups?
Answer:
- Protocol standardization : Document equipment calibration, reagent batch numbers, and environmental conditions (e.g., humidity, pH) .
- Open science practices : Share raw datasets, code for analysis, and pre-register hypotheses to reduce bias .
- Collaborative verification : Partner with independent labs to validate critical findings using shared materials .
Basic: What ethical guidelines must be followed when conducting human subjects research involving this compound?
Answer:
- Informed consent : Disclose potential risks/benefits, especially in clinical trials .
- Data anonymization : Remove identifiers from datasets to protect participant privacy .
- IRB approval : Submit protocols for review, ensuring alignment with Declaration of Helsinki principles .
Advanced: How to employ mixed-methods approaches to explore this compound’s interdisciplinary applications?
Answer:
- Quantitative phase : Use high-throughput screening to identify dose-response relationships.
- Qualitative phase : Conduct expert interviews to contextualize findings in real-world applications .
- Integration : Apply triangulation to reconcile discrepancies (e.g., mechanistic data vs. clinical observations) .
- Tools : Combine SPSS for statistical analysis with NVivo for thematic coding .
Basic: What statistical methods are appropriate for analyzing dose-dependent effects of this compound?
Answer:
- Dose-response curves : Fit data using nonlinear regression (e.g., Hill equation) .
- ANOVA with post-hoc tests : Compare multiple treatment groups .
- Survival analysis : For longitudinal studies (e.g., Kaplan-Meier curves with log-rank tests) .
Advanced: How to validate this compound’s molecular interactions using computational and experimental synergy?
Answer:
- Molecular docking : Predict binding sites using AutoDock Vina, followed by mutagenesis experiments to test predictions .
- Machine learning : Train models on existing interaction data to prioritize novel targets .
- Experimental validation : Use SPR for real-time binding kinetics and cryo-EM for structural resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
